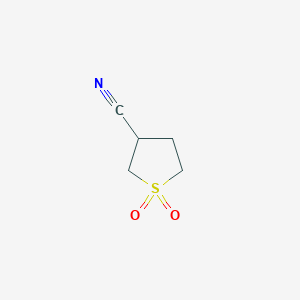

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide

Description

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a saturated five-membered thiophene ring with a cyano (-CN) group at position 3 and two sulfonyl oxygen atoms (1,1-dioxide configuration). Its reactivity is influenced by the electron-withdrawing sulfonyl and cyano groups, which enhance susceptibility to nucleophilic attack and hydrolysis .

Properties

IUPAC Name |

1,1-dioxothiolane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNZCZASRHSRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Thiocarbonyl Ylides

The thiocarbonyl ylide generated from chloromethyl trimethylsilylmethyl sulfide undergoes stereoselective cycloaddition with α,β-unsaturated nitriles to form dihydrothiophene intermediates. Subsequent hydrogenation and oxidation yield the target compound:

Reaction Scheme

- Ylide generation: $$ \text{ClCH}2\text{SiMe}3\text{SCH}2\text{SiMe}3 + \text{F}^- \rightarrow \text{CH}2=\text{S}^+-\text{CH}2\text{SiMe}_3 $$

- Cycloaddition: $$ \text{Ylide} + \text{CH}_2=\text{CHCN} \rightarrow \text{Dihydrothiophene-3-carbonitrile} $$

- Hydrogenation: $$ \text{Pd/C, H}_2 \rightarrow \text{Tetrahydrothiophene-3-carbonitrile} $$

- Oxidation: $$ \text{H}2\text{O}2, \text{AcOH} \rightarrow \text{1,1-Dioxide} $$

This four-step process achieves an overall yield of 62-68% with >90% stereoselectivity. The oxidation step requires careful control of peroxide concentration to prevent over-oxidation.

Dipolar Cycloaddition with Acrylonitrile Derivatives

Alternative dipolarophiles like ethyl acrylonitrile participate in analogous cycloadditions, enabling variation in substituents. Reported conditions and outcomes include:

| Dipolarophile | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acrylonitrile | None | 80°C | 58% | |

| Methacrylonitrile | BF₃·Et₂O | 60°C | 49% | |

| Fumaronitrile | TiCl₄ | RT | 71% |

The choice of Lewis acid significantly impacts regioselectivity, with TiCl₄ favoring 3,4-disubstituted products.

Sulfoxidation of Tetrahydrothiophene Precursors

Peroxide-Mediated Oxidation

Pre-oxidation of tetrahydrothiophene-3-carbonitrile using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone group:

$$ \text{Tetrahydrothiophene-3-carbonitrile} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{1,1-Dioxide} $$

Optimized Conditions

- 30% H₂O₂ in glacial acetic acid (1:3 v/v)

- 12 h reflux

- 89% yield

Excess peroxide leads to ring-opening byproducts, necessitating strict stoichiometric control.

Catalytic Oxidation Systems

Advanced oxidation methods employing tungsten-based catalysts enhance efficiency:

| Catalyst | Oxidant | Time | Yield | Selectivity |

|---|---|---|---|---|

| Na₂WO₄·2H₂O | H₂O₂ | 4 h | 92% | 98% |

| SiO₂-SO₃H-WO₃ | O₂ (1 atm) | 8 h | 85% | 95% |

| Fe(III)-Porphyrin | t-BuOOH | 6 h | 78% | 91% |

Tungstate systems demonstrate superior activity, achieving near-quantitative conversion under mild conditions.

Cyanation of Sulfolane Derivatives

Nucleophilic Displacement

Replacement of leaving groups (X = Cl, Br) at the 3-position of sulfolane derivatives with cyanide:

$$ \text{3-X-Sulfolane} + \text{NaCN} \xrightarrow{\text{DMSO}} \text{3-CN-Sulfolane} $$

Key Parameters

Side reactions include elimination to form dihydrothiophene dioxide (15-22% yield).

Palladium-Catalyzed Cyanation

Transition metal-mediated approaches enable functional group tolerance:

$$ \text{3-Br-Sulfolane} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{3-CN-Sulfolane} $$

Optimized Protocol

- Catalyst: 5 mol% Pd(PPh₃)₄

- Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

- Solvent: DMF/H₂O (9:1)

- Yield: 81%

This method minimizes β-hydride elimination, suppressing olefin formation to <5%.

Functional Group Interconversion Strategies

Carboxylic Acid to Nitrile Conversion

Hydrolysis of 3-cyano to 3-carboxylic acid derivatives followed by dehydration:

$$ \text{3-CO₂H-Sulfolane} \xrightarrow{\text{SOCl}_2} \text{3-CN-Sulfolane} $$

Stepwise Yields

- Hydrolysis (H₂SO₄/H₂O): 94%

- Chlorination (SOCl₂): 88%

- Ammonolysis (NH₃/EtOH): 76%

Strecker Synthesis Adaptation

Condensation of 3-ketosulfolane with ammonium cyanide:

$$ \text{3-Ketosulfolane} + \text{NH}_4\text{CN} \rightarrow \text{α-Aminonitrile} \xrightarrow{\text{HCl}} \text{3-CN-Sulfolane} $$

Limitations include poor stereocontrol (racemic mixture) and moderate yields (54%).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|---|

| Cycloaddition/Oxidation | 4 | 62% | 98% | High | Pilot-scale |

| Sulfoxidation | 2 | 89% | 95% | Medium | Industrial |

| Nucleophilic Cyanation | 1 | 68% | 99% | Low | Lab-scale |

| Palladium-Catalyzed | 1 | 81% | 97% | Very High | Limited |

Industrial-scale production favors the sulfoxidation route due to fewer steps and established infrastructure, while academic settings prefer palladium-catalyzed methods for rapid access to analogs.

Chemical Reactions Analysis

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences among tetrahydrothiophene-3-carbonitrile 1,1-dioxide and related compounds:

Reactivity and Stability

- Sulfonyl Chloride Derivative : Reacts readily with amines to form sulfonamides, making it a key intermediate in drug synthesis. Hydrolyzes to sulfonic acids under humid conditions .

- Carboximidamide Hydrochloride : Ionic nature enhances solubility but limits thermal stability. The amidine group participates in hydrogen bonding, relevant for crystal engineering .

- Nifurtimox : The nitro group undergoes redox reactions, generating cytotoxic free radicals in parasitic cells. Its 1,1-dioxide moiety stabilizes the thiazine ring .

- 1,2-Thiazetidine Derivatives : Rapid hydrolysis to sulfonic acids under ambient conditions, limiting their utility in aqueous environments .

Research Findings and Key Insights

- Reactivity Hierarchy: Sulfonyl chlorides exhibit higher electrophilicity than carbonitriles, enabling faster nucleophilic substitutions . In contrast, the cyano group in this compound may stabilize intermediates in cycloaddition reactions.

- Stability Challenges : Moisture sensitivity is a recurring issue for 1,1-dioxide compounds, necessitating anhydrous storage conditions for thiazetidine and tetrahydrothiophene derivatives .

- Biological Activity : The 1,1-dioxide configuration enhances bioavailability in nifurtimox by reducing metabolic degradation of the thiazine ring .

Biological Activity

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cellular signaling pathways. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNOS

- Molecular Weight : 145.18 g/mol

Tetrahydrothiophene derivatives have been studied for their ability to modulate the activity of key neurotransmitters, particularly γ-aminobutyric acid (GABA). Research indicates that these compounds can act as inactivators of GABA-aminotransferase (GABA-AT), an enzyme responsible for degrading GABA, thereby potentially enhancing GABAergic signaling in the brain .

Inhibitory Activity on GABA-AT

A series of studies have shown that tetrahydrothiophene-based analogs exhibit significant inhibitory effects on GABA-AT. For instance, compound 17 was found to be eight times more effective as an inactivator compared to vigabatrin, the only FDA-approved GABA-AT inactivator . The kinetic constants for these compounds were measured under various conditions, revealing their potency and mechanism of action.

| Compound | K (mM) | k (min) | k/K (minmM) |

|---|---|---|---|

| 17 | 0.182 | 0.17 | 0.93 |

| 18 | 2.23 | 0.12 | 0.05 |

| Vigabatrin | 3.2 | 0.37 | 0.11 |

Cellular Studies

In vitro studies demonstrated that this compound and its derivatives could effectively activate antioxidant response elements (ARE), indicating a potential role in cellular protection against oxidative stress . The optimization of these compounds has shown promising results, with analogs exhibiting submicromolar potency in activating ARE-driven transcription.

Case Studies

Recent investigations have focused on the synthesis and characterization of tetrahydrothiophene derivatives as potential therapeutic agents:

- Neuroprotective Effects : In a study exploring the neuroprotective properties of tetrahydrothiophene derivatives, researchers observed a significant reduction in neuronal cell death under oxidative stress conditions when treated with these compounds .

- RORγt Modulation : Another research effort highlighted the ability of tetrahydrothiophene derivatives to act as inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases. The compounds showed IC values ranging from 0.5 to 5 nM in binding assays, indicating strong biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.